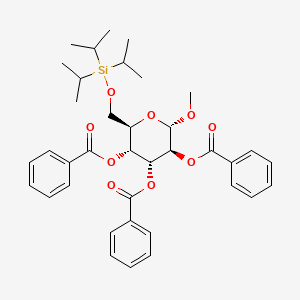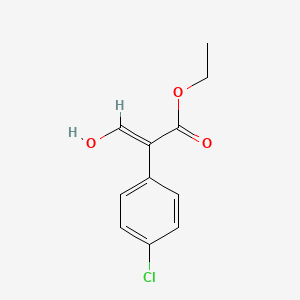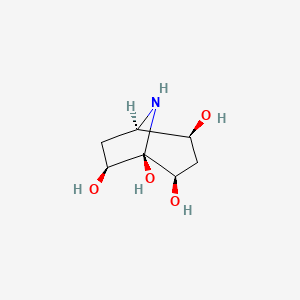
Calystegine B5
Overview
Description
Calystegine B5 belongs to the class of organic compounds known as tropane alkaloids . These are organic compounds containing the nitrogenous bicyclic alkaloid parent N-Methyl-8-azabicyclo[3.2.1]octane .
Synthesis Analysis
The synthesis of calystegine B2 and B3 involves an intramolecular Nozaki–Hiyama–Kishi (NHK) reaction of an aldehyde containing a Z-vinyl iodide . Vinyl iodide was obtained by the Stork olefination of aldehyde, derived from carbohydrate starting materials . Calystegines B2 and B3 were synthesized from D-xylose and L-arabinose derivatives respectively in 11 steps .Molecular Structure Analysis
This compound has a molecular formula of C7H13NO4 . It is a tropane alkaloid, which is a class of organic compounds containing the nitrogenous bicyclic alkaloid parent N-Methyl-8-azabicyclo[3.2.1]octane .Chemical Reactions Analysis
The key step in the synthesis of calystegine B2 and B3 was the construction of cycloheptanone via an intramolecular Nozaki–Hiyama–Kishi (NHK) reaction of an aldehyde containing a Z-vinyl iodide .Scientific Research Applications
Antioxidant and Anti-inflammatory Properties
- Calystegines extracted from Hyoscyamus albus (Henbane) displayed potent antioxidant and anti-inflammatory activities. These properties were attributed to the presence of calystegines, including types A5 and B4 (Bourebaba et al., 2016).
Glycosidase Inhibition and Rhizosphere Ecology
- Calystegines, including B2, have been shown to influence rhizosphere ecology, acting as nutritional sources for soil microorganisms and as glycosidase inhibitors. Their biological activities are closely related to their chemical structures and stereochemistry (Goldmann et al., 1996).
Inhibitory Effects on Mammalian Liver Glycosidases
- Calystegines, including B5, in edible fruits and vegetables like potatoes and eggplants, have been found to inhibit mammalian liver glycosidases. This inhibition raises concerns regarding the safety of these vegetables in the human diet (Asano et al., 1997).
Inhibition of Human Intestinal α-Glucosidases
- Calystegines A3 and B2 from potatoes were studied for their inhibitory effects on human maltase and sucrase, key α-glucosidases involved in carbohydrate degradation. Calystegine B2 showed significant inhibition, suggesting potential dietary benefits for managing blood glucose levels (Jocković et al., 2013).
Specific α-Galactosidase Inhibitors
- Calystegines, including B5, extracted from Lycium chinense showed specific inhibitory effects on α-galactosidase, suggesting potential applications in modeling Fabry's disease and other lysosomal storage disorders (Asano et al., 1997).
Relation with Carbohydrate Metabolism in Potatoes
- Studies on genetically engineered potatoes with altered carbohydrate metabolism revealed that calystegine levels in tubers responded to these genetic modifications, linking calystegine accumulation to sucrose availability (Richter et al., 2007).
Biosynthesis Pathways
- Research on Solanum tuberosum (potato) identified enzymes and genes involved in the biosynthesis of calystegines, providing insights into their metabolic pathways (Keiner et al., 2002).
Mechanism of Action
Target of Action
Calystegine B5 primarily targets human lysosomal β-glucocerebrosidase . This enzyme plays a crucial role in the metabolism of glucocerebrosides, which are important components of cell membranes.
Mode of Action
this compound acts as a potent competitive inhibitor of human lysosomal β-glucocerebrosidase . It binds to the active site of the enzyme, preventing the normal substrate from binding and thus inhibiting the enzyme’s activity .
Biochemical Pathways
The inhibition of β-glucocerebrosidase by this compound affects the metabolism of glucocerebrosides, leading to a reduction in the breakdown of these compounds . Additionally, this compound has been shown to reduce oxidative and ER stress, inflammation, and promote the AKT/PI3K/mTOR pathway .
Pharmacokinetics
Like other tropane alkaloids, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The inhibition of β-glucocerebrosidase by this compound can lead to the accumulation of glucocerebrosides in cells, potentially causing lysosomal storage toxicity . This compound has also been shown to improve the metabolic activity of human adipose-derived stromal stem cells under hyperglycemic conditions .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other compounds in the diet can affect the absorption and metabolism of this compound . Additionally, the pH and temperature of the environment can influence the stability and efficacy of this compound .
Biochemical Analysis
Biochemical Properties
Calystegine B5 plays a significant role in biochemical reactions, particularly as an inhibitor of glycosidases. Glycosidases are enzymes that hydrolyze glycosidic bonds in carbohydrates. By inhibiting these enzymes, this compound can interfere with carbohydrate metabolism, leading to various biological effects. The compound interacts with several enzymes, including α-glucosidase and β-glucosidase, by binding to their active sites and preventing substrate access .
Cellular Effects
This compound has been shown to influence various cellular processes. In human adipose-derived stromal stem cells, this compound improves metabolic activity under hyperglycemic conditions by reducing oxidative and endoplasmic reticulum stress, inflammation, and promoting the AKT/PI3K/mTOR pathway . This compound also affects cell signaling pathways, gene expression, and cellular metabolism, making it a potential candidate for managing metabolic disorders such as diabetes mellitus .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with glycosidases, leading to enzyme inhibition. This inhibition results in the accumulation of unmetabolized carbohydrates, which can affect various cellular functions. Additionally, this compound has been shown to modulate the PI3K/AKT/mTOR pathway, which plays a crucial role in cell survival, growth, and metabolism . The compound’s ability to reduce oxidative and endoplasmic reticulum stress further contributes to its protective effects on cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, providing sustained benefits in reducing oxidative stress and inflammation
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to provide beneficial effects, such as improved metabolic activity and reduced inflammation . At higher doses, this compound may exhibit toxic or adverse effects, including potential lysosomal storage toxicity due to the inhibition of glycosidases . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to carbohydrate metabolism. The compound interacts with enzymes such as α-glucosidase and β-glucosidase, inhibiting their activity and affecting the breakdown of carbohydrates . This inhibition can lead to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within cells can influence its activity and effectiveness in modulating biochemical processes.
Subcellular Localization
This compound has been found to localize within specific subcellular compartments, such as mitochondria . This localization is facilitated by targeting signals or post-translational modifications that direct the compound to these compartments. The subcellular localization of this compound can significantly impact its activity and function, particularly in modulating oxidative stress and metabolic pathways .
properties
IUPAC Name |
(1R,2R,4S,5R,7S)-8-azabicyclo[3.2.1]octane-1,2,4,7-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c9-4-2-6(11)7(12)5(10)1-3(4)8-7/h3-6,8-12H,1-2H2/t3-,4+,5+,6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTRTWALNSXKOG-VOQCIKJUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CC(C(C1O)(N2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](C[C@H]([C@]([C@H]1O)(N2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201198343 | |
| Record name | (1R,2R,4S,5R,7S)-8-Azabicyclo[3.2.1]octane-1,2,4,7-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201198343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
197565-91-6 | |
| Record name | (1R,2R,4S,5R,7S)-8-Azabicyclo[3.2.1]octane-1,2,4,7-tetrol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=197565-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Calystegine B5 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197565916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1R,2R,4S,5R,7S)-8-Azabicyclo[3.2.1]octane-1,2,4,7-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201198343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



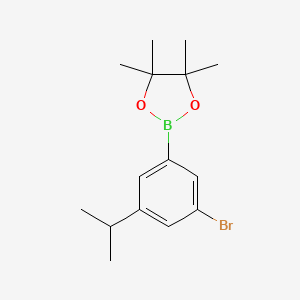


![3-[3-(4-tert-Butylphenyl)-1H-1,2,4-triazole-5-yl]-2-cyanosuccinic acid 4-(2,6-di-tert-butyl-4-methylcyclohexyl) ester](/img/structure/B1494779.png)
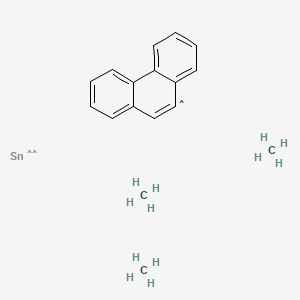
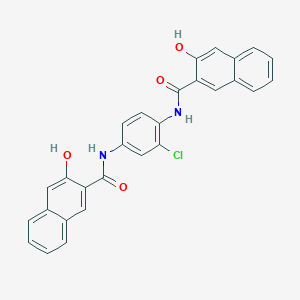


![2,4-dichloro-1-[(Z)-2-chloro-1-(ethoxy-methoxy-oxidophosphaniumyl)oxyethenyl]benzene](/img/structure/B1494800.png)

